molecular formula C18H18O4 B024831 4,4'-Bis(2,3-epoxypropoxy)biphenyl CAS No. 2461-46-3

4,4'-Bis(2,3-epoxypropoxy)biphenyl

Cat. No. B024831
CAS RN: 2461-46-3
M. Wt: 298.3 g/mol
InChI Key: OZRVXYJWUUMVOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound 4,4'-Bis(2,3-epoxypropoxy)biphenyl has been synthesized and studied for its potential to form anisotropic networks when cured with various diamines, such as 2,4-diaminotoluene and 4,4′-diaminobiphenyl. The research indicates the formation of liquid crystalline thermosets with certain diamines, highlighting the compound's versatility in creating materials with unique mesophase behavior (Mormann & Bröcher, 1996).

Molecular Structure Analysis

Investigations into the molecular structure have shown that 4,4'-Bis(2,3-epoxypropoxy)biphenyl can engage in polymerization reactions, leading to the formation of new derivatives and compounds with distinct molecular structures. These reactions have been elucidated through various spectroscopic methods, providing insights into the compound's reactivity and potential applications (Costes, Reyx, & Platzer, 1989).

Chemical Reactions and Properties

The chemical reactivity of 4,4'-Bis(2,3-epoxypropoxy)biphenyl has been explored through its interactions with unsymmetrical diacids, leading to the synthesis of polymers with controlled structures. This reactivity is crucial for developing materials with tailored properties, as demonstrated by 13C NMR studies (Galià et al., 1990).

Physical Properties Analysis

The physical properties of materials derived from 4,4'-Bis(2,3-epoxypropoxy)biphenyl, such as thermosets, have been extensively studied. These materials exhibit unique properties like high fracture toughness, glass transition temperatures, and thermal decomposition temperatures, highlighting the impact of the biphenyl moiety on the performance of cured polymers (Kaji, Nakahara, & Endo, 1999).

Chemical Properties Analysis

The chemical properties of 4,4'-Bis(2,3-epoxypropoxy)biphenyl-based polymers have been characterized by their solubility and interaction with other compounds. These properties are essential for the practical application of the synthesized materials, as they determine the processing conditions and the final material's applicability in various domains (Gao et al., 2004).

Scientific Research Applications

  • Polymer Synthesis : It is used in synthesizing polymers by reacting with unsymmetrical diacids. This allows for controlled polymer structure as a function of the reactivity of the diacids (Galià, Mantecon, Cádiz, & Serra, 1990).

  • Thermoset Formation : The compound is utilized in the synthesis of triaromatic diepoxides and aromatic diamines, forming liquid crystalline thermosets (LCTs) (Mormann & Bröcher, 1998).

  • Material Science : It acts as a precursor in key materials for industries like pharmaceuticals, molecular electronics, and nanomaterials (Martı́nez-Martı́nez et al., 2017).

  • Optical Communications : In optical adhesives used for optical communications, this compound serves as a base resin with controllable refractive indices (Nakamura, Murata, & Maruno, 1989).

  • Memory Devices : It is used in nonvolatile and rewritable flash type memory devices, contributing to advancements in data storage technology (Li et al., 2012).

  • Epoxy Resin Properties : Bis-EBP epoxy resin, derived from 4,4'-Bis(2,3-epoxypropoxy)biphenyl, exhibits higher fracture toughness, thermal decomposition temperature, and lower moisture absorption (Kaji, Nakahara, & Endo, 1999).

  • Optoelectronic Applications : The compound can be modified with liquid crystal to produce thermally reversible light scattering materials for optoelectronics (Tercjak, Serrano, & Mondragon, 2006).

  • Organic Light-Emitting Diodes (OLEDs) : Derivatives of 4,4'-Bis(2,3-epoxypropoxy)biphenyl are used in designing deep-blue aggregation-induced emission luminogens for non-doped OLEDs (Huang et al., 2013).

Future Directions

The future directions of 4,4’-Bis(2,3-epoxypropoxy)biphenyl research could involve further exploration of its potential applications in various fields, such as the production of carbon nanotubes and the development of new materials with improved properties .

properties

IUPAC Name

2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h1-8,17-18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRVXYJWUUMVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947511
Record name 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(2,3-epoxypropoxy)biphenyl

CAS RN

90837-23-3, 2461-46-3
Record name YL 6121
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90837-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxymethylene)]bis[oxirane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2461-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bis(2,3-epoxypropoxy)biphenyl
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Record name 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane)
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Record name 4,4'-bis(2,3-epoxypropoxy)biphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
W Mormann, M Bröcher - Macromolecular Chemistry and …, 1996 - Wiley Online Library
Pure 4,4′‐bis(2,3‐epoxypropoxy)biphenyl (1) has been synthesized and its mesophase behaviour has been investigated. 1 forms a monotropic nematic mesophase with a virtual …
Number of citations: 58 onlinelibrary.wiley.com
Q Guo, Y Huang, YY Zhang, LR Zhu… - Journal of thermal …, 2010 - akjournals.com
A new homologous series of curing agents (LCECA n ) containing 4,4′-biphenyl and n -methylene units ( n = 2, 4, 6) were successfully synthesized. The curing behaviors of a …
Number of citations: 23 akjournals.com
M Galiá, A Mantecón, V Cádiz… - … Chemistry and Physics, 1990 - Wiley Online Library
Several polymers were synthesized by reaction of unsymmetrical diacids with 4,4′‐bis(2,3‐epoxypropoxy)biphenyl. The reaction progress was followed, and the structure of the …
Number of citations: 10 onlinelibrary.wiley.com
SH Hsu, RS Chen, YL Chang, MH Chen, KC Cheng… - Acta Biomaterialia, 2012 - Elsevier
Low-shrinkage resin-based photocurable liquid crystalline epoxy nanocomposite has been investigated with regard to its application as a dental restoration material. The …
Number of citations: 47 www.sciencedirect.com
YF Duann, BL Chen, TH Tsai - Journal of applied polymer …, 2005 - Wiley Online Library
A composite was prepared that contained diglycidyl ether of tetrabromobisphenol A (DGETBA) and 1,5‐di(2,3‐epoxypropoxy)naphthalene (A), 4,4′‐bis(2,3‐epoxypropoxy)…
Number of citations: 17 onlinelibrary.wiley.com
YF Duann, TM Liu, KC Cheng, WF Su - Polymer Degradation and Stability, 2004 - Elsevier
Six epoxy monomers were synthesized and cured using 4,4′-methylenedianiline (DDM). The glass transition temperatures (T g ) of naphthalene- and phenyl-based epoxy resins were …
Number of citations: 59 www.sciencedirect.com
SH Hsu, MC Wu, S Chen, CM Chuang, SH Lin, WF Su - Carbon, 2012 - Elsevier
We have developed multi-walled carbon nanotube/liquid crystalline epoxy composites and studied the effects of incorporation carbon nanotubes (CNTs) on the morphology, thermal …
Number of citations: 58 www.sciencedirect.com
W Mormann, M Bröcher - Polymer, 1998 - Elsevier
Two mesogenic monoepoxides, nematogenic 4-(2,3-epoxypropoxy)-4′-ethoxy-biphenyl (1) and smectic-A 4-butoxyphenyl-4-(2,3-epoxypropoxy)-benzoate (2) were synthesized and …
Number of citations: 13 www.sciencedirect.com
S Chen, SH Hsu, MC Wu, WF Su - Journal of Polymer Science …, 2011 - Wiley Online Library
A new class of nanocomposite has been fabricated from liquid crystalline (LC) epoxy resin of 4,4′‐bis(2,3‐epoxypropoxy) biphenyl (BP), 4,4′‐diamino‐diphenyl sulfone (DDS), and …
Number of citations: 33 onlinelibrary.wiley.com
W Mormann, M Bröcher - Macromolecular Chemistry and …, 1998 - Wiley Online Library
Three novel triaromatic diepoxides, 1,4‐phenylene bis(4‐(2,3‐epoxypropoxy)benzoate) (1), methyl‐1,4‐phenylene bis(4‐(2,3‐epoxypropoxy)benzoate) (2), and chloro‐1,4‐phenylene …
Number of citations: 32 onlinelibrary.wiley.com

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